(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
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Description
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H20FN3O2 and its molecular weight is 401.441. The purity is usually 95%.
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Mechanism of Action
The compound contains a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
The compound also contains a quinoline moiety, a class of compounds that have been found to exhibit a wide range of biological activities, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory effects .
The presence of a fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes, improving its bioavailability .
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c25-19-8-6-16(7-9-19)18-13-21(27-14-18)24(29)28-12-10-20(15-28)30-22-5-1-3-17-4-2-11-26-23(17)22/h1-9,11,13-14,20,27H,10,12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPRLRYBNFXRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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